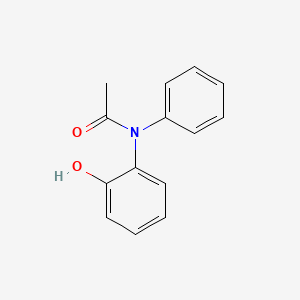

N-(2-hydroxyphenyl)-N-phenylacetamide

Description

Contextualization within Contemporary Organic and Medicinal Chemistry Research

In the landscape of modern organic and medicinal chemistry, N-(2-hydroxyphenyl)-N-phenylacetamide, also known by synonyms such as 2-acetamidophenol (B195528), is recognized as a positional isomer of the widely known drug paracetamol (acetaminophen). nih.gov This relationship alone makes it a subject of academic interest for comparative studies.

Research has indicated that the compound possesses notable biological properties, including anti-inflammatory, anti-arthritic, and anti-platelet aggregation activities. nih.gov Its anti-inflammatory potential has been a particular focus of investigation. Studies have suggested that N-(2-hydroxyphenyl) acetamide (B32628) can reduce the expression of inflammatory cytokines such as IL-1β and TNF-α. researchgate.net This has led to explorations of its efficacy as a promising candidate for the treatment of arthritis. researchgate.net

Furthermore, the acetamide nucleus is a common feature in a wide array of natural and synthetic compounds that exhibit diverse pharmacological activities. researchgate.net These include anticancer, antimicrobial, and anticonvulsant properties, among others. researchgate.net The versatility of the N-phenylacetamide scaffold, to which this compound belongs, makes it a valuable building block in the design of new therapeutic agents. nih.govnih.govmdpi.com Researchers continue to synthesize and evaluate derivatives of this scaffold to explore new biological activities and develop novel drug candidates. nih.govnih.govmdpi.com

Molecular Architecture and Key Functional Groups of this compound

The molecular structure of this compound is characterized by a central acetamide group linked to two different phenyl rings. One phenyl ring is substituted with a hydroxyl (-OH) group at the ortho position (position 2). This specific arrangement of functional groups is crucial to its chemical identity and reactivity.

The key functional groups present in the molecule are:

A Phenyl Group: A stable aromatic ring (C₆H₅).

A Hydroxyphenyl Group: A phenyl ring bearing a hydroxyl substituent, which classifies the molecule as a phenol (B47542).

An Acetamide Group: A functional group containing a carbonyl group bonded to a nitrogen atom (-NHCOCH₃).

The presence of the hydroxyl group and the amide linkage allows for the formation of hydrogen bonds, which influences the compound's physical properties and its interactions with biological targets.

Below are tables detailing some of the key identifiers and computed properties of this compound.

| Identifier | Value |

|---|---|

| IUPAC Name | N-(2-hydroxyphenyl)acetamide |

| CAS Registry Number | 614-80-2 |

| Molecular Formula | C₈H₉NO₂ |

| InChIKey | ADVGKWPZRIDURE-UHFFFAOYSA-N |

| Property | Value |

|---|---|

| Molecular Weight | 151.16 g/mol |

| XLogP3-AA | 0.7 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

Data sourced from PubChem CID 11972. nih.gov

Historical Development of Research on N-Phenylacetamide Scaffolds

The study of this compound is rooted in the broader history of N-phenylacetamide, more commonly known as acetanilide (B955). wikipedia.org Acetanilide was one of the earliest synthetic organic compounds to be used therapeutically. britannica.compatsnap.com It was introduced as a fever-reducing (antipyretic) drug in 1886 under the trade name Antifebrin. patsnap.comrsc.org Shortly after its introduction, its pain-relieving (analgesic) properties were also discovered. britannica.com

For many years, acetanilide served as a common remedy for ailments like headaches and rheumatism. britannica.com It was a product of the coal tar industry and its discovery as a drug was accidental. digitellinc.com The use of acetanilide marked a significant step in the history of pharmacology, moving away from purely plant-derived medicines towards synthetic compounds.

However, the use of acetanilide itself declined over time due to the emergence of safer alternatives. patsnap.com Research revealed that acetanilide is metabolized in the body to form paracetamol (acetaminophen), which is responsible for its analgesic and antipyretic effects. patsnap.comrsc.org This discovery led to the development and widespread use of paracetamol, which has a more favorable safety profile. britannica.com

Despite the decline in the direct therapeutic use of the parent compound, the N-phenylacetamide scaffold remains a cornerstone in medicinal chemistry. ontosight.ai Its structural simplicity and synthetic accessibility have made it an attractive starting point for the development of a vast number of derivatives with a wide spectrum of biological activities. researchgate.net Modern research continues to build on this historical foundation, modifying the N-phenylacetamide core to create new compounds for various therapeutic targets, including inflammation, cancer, and infectious diseases. researchgate.netnih.govmdpi.com

Structure

3D Structure

Properties

Molecular Formula |

C14H13NO2 |

|---|---|

Molecular Weight |

227.26 g/mol |

IUPAC Name |

N-(2-hydroxyphenyl)-N-phenylacetamide |

InChI |

InChI=1S/C14H13NO2/c1-11(16)15(12-7-3-2-4-8-12)13-9-5-6-10-14(13)17/h2-10,17H,1H3 |

InChI Key |

UBPFTXBIYCEJHE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2O |

Origin of Product |

United States |

Synthetic Methodologies for N 2 Hydroxyphenyl N Phenylacetamide and Analogous Structures

Direct Synthesis Approaches for N-(2-hydroxyphenyl)-N-phenylacetamide

Direct synthesis primarily involves the formation of an amide bond between a phenylacetic acid derivative and an aminophenol or aniline (B41778) derivative.

Amide bond formation is a cornerstone of organic synthesis, and acylation reactions are the most common strategy to achieve this. waseda.jpresearchgate.net These reactions typically involve the reaction of an amine with a carboxylic acid or its activated derivative, such as an acyl chloride or anhydride (B1165640).

For the synthesis of N-phenylacetamide derivatives, a common method is the condensation of a hydroxyphenylacetic acid with an aromatic amine. researchgate.net Another approach involves the reaction of an aminophenol with an acylating agent. For instance, the synthesis of N-(2-hydroxy-3-nitrophenyl)acetamide and N-(2-hydroxy-6-nitrophenyl)acetamide has been achieved by reacting the corresponding nitrated 2-aminophenol (B121084) with acetic anhydride (Ac₂O). mdpi.com In this reaction, a base like triethylamine (B128534) (Et₃N) is often used to neutralize the acid byproduct. mdpi.com

Modern methods for amide bond formation also include copper-mediated cross-coupling reactions of O-acetyl hydroxamic acids with boronic acids or organostannanes, which can proceed under neutral, non-basic conditions. nih.gov This approach offers a valuable alternative to traditional methods, especially for substrates sensitive to basic conditions. nih.gov

The synthesis of substituted phenylacetamides often requires multi-step pathways to introduce the desired functional groups onto the aromatic rings. For example, the synthesis of N-(4-nitrophenyl) acetamide (B32628), a related structure, is achieved through the nitration of N-phenylacetamide using a mixture of nitric acid and sulfuric acid. jcbsc.org This electrophilic aromatic substitution reaction primarily yields the para-substituted product due to the directing effect of the acetamide group. jcbsc.org

In another example, the synthesis of esters of N-(4'-hydroxyphenyl)acetamide involves a two-step process. First, a substituted 5-benzoyl-1-methylpyrrole-2-acetic acid is converted into its more reactive acyl chloride by treatment with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). google.com Subsequently, this acyl chloride is reacted with N-(4'-hydroxyphenyl)acetamide in the presence of a base like pyridine (B92270) to form the final ester product. google.com This highlights a general strategy where a carboxylic acid is activated before reaction with an amine or alcohol to facilitate the formation of the amide or ester bond.

A general synthetic scheme for a substituted N-phenylacetamide derivative can be seen in the preparation of N-phenyl-2-(phenylsulfanyl)acetamide. This is achieved by reacting benzenesulfonylguanidine with 2-chloro-N-phenylacetamide in the presence of potassium hydroxide. nih.gov

Enzymatic Synthesis of Related Hydroxyphenylacetamides

Enzymatic methods provide a powerful and sustainable alternative to classical chemical synthesis for producing hydroxyphenylacetamides. nih.govadelphi.edu Biocatalysis offers high selectivity, mild reaction conditions, and reduced environmental impact. adelphi.edumq.edu.au

The chemoselective acetylation of aminophenols is a key strategy for producing hydroxyphenylacetamides. Lipases are particularly effective biocatalysts for this transformation. A notable example is the synthesis of N-(2-hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, from 2-aminophenol using an immobilized lipase (B570770), Novozym 435 (Candida antarctica lipase B). acs.org

This reaction demonstrates high chemoselectivity, with the acetylation occurring preferentially at the amino group over the hydroxyl group. acs.org Various acyl donors can be employed, including vinyl acetate (B1210297), vinyl butyrate, acetic anhydride, and ethyl acetate, with vinyl acetate generally providing the best results. acs.org The choice of solvent also significantly impacts the reaction conversion and selectivity. While tert-butanol (B103910) may give high conversion, it can lead to undesired di-acetylation. Solvents like tetrahydrofuran (B95107) (THF) offer a good balance of conversion and selectivity for mono-acetylation. acs.org

| Acyl Donor | Solvent | Catalyst | Conversion (%) |

| Vinyl Acetate | THF | Novozym 435 | 52 |

| Vinyl Acetate | tert-Butanol | Novozym 435 | 84 |

| Vinyl Acetate | DMF | Novozym 435 | 3.7 |

| Vinyl Acetate | 1,4-Dioxane | Novozym 435 | 40 |

This table presents data on the effect of different solvents on the enzymatic acetylation of 2-aminophenol using vinyl acetate as the acyl donor and Novozym 435 as the catalyst. acs.org

Understanding the mechanism and kinetics of enzymatic reactions is crucial for their optimization and scale-up. exlibrisgroup.commdpi.com In lipase-catalyzed acylations, the reaction typically proceeds via a Ping-Pong Bi-Bi mechanism. acs.org This involves the formation of an acyl-enzyme intermediate followed by a nucleophilic attack from the amine.

For the acetylation of 2-aminophenol, kinetic studies show that the reaction can be inhibited by high concentrations of the acyl donor, such as vinyl acetate. acs.org The Michaelis-Menten model is often used to describe the kinetics of such reactions, allowing for the determination of key parameters like the maximum reaction rate (Vmax) and the Michaelis constant (Km). mdpi.com These parameters are essential for understanding the enzyme's affinity for its substrates and for designing efficient reactor systems. mdpi.com The catalytic mechanism for lipase-mediated amide synthesis involves the activation of a serine residue in the enzyme's active site, which then attacks the carbonyl carbon of the acyl donor to form the acyl-enzyme intermediate. mdpi.com Subsequently, the amine substrate attacks this intermediate, leading to the formation of the amide product and regeneration of the enzyme. mdpi.com

Optimizing the process parameters is key to achieving high yields and efficiency in enzymatic synthesis. adelphi.edumq.edu.au Several factors can be systematically varied and studied, including temperature, catalyst loading, substrate molar ratio, and agitation speed. acs.org

For the synthesis of N-(2-hydroxyphenyl)acetamide, studies have shown that the optimal conversion can be achieved by carefully controlling these parameters. For example, a mole ratio of 1:5 for 2-aminophenol to vinyl acetate was found to be optimal, with higher concentrations of the acyl donor leading to enzyme inhibition. acs.org

Experimental design methodologies, such as the Box-Behnken design, are powerful tools for optimizing multiple variables simultaneously. mdpi.com These statistical approaches allow for the efficient exploration of the reaction space and the identification of optimal conditions with a limited number of experiments. mdpi.com Furthermore, the development of continuous flow processes, coupled with automated optimization algorithms, represents a state-of-the-art approach to enhance the efficiency, safety, and sustainability of pharmaceutical synthesis, including the production of related compounds like paracetamol. nih.govnih.gov

| Parameter | Optimal Condition/Value |

| Acyl Donor | Vinyl Acetate |

| Solvent | Tetrahydrofuran (for selectivity) |

| Catalyst | Novozym 435 |

| Mole Ratio (2-aminophenol:vinyl acetate) | 1:5 |

| Temperature | 50 °C |

This table summarizes the optimized parameters for the enzymatic synthesis of N-(2-hydroxyphenyl)acetamide. acs.org

Derivatization and Functionalization Strategies for this compound Scaffolds

The versatility of the this compound framework is largely due to the reactivity of its functional groups—the phenolic hydroxyl, the amide linkage, and the aromatic rings. These sites offer opportunities for a multitude of chemical transformations, enabling the synthesis of a wide array of derivatives with tailored characteristics.

Silylation is a common and effective strategy for the protection of hydroxyl groups in organic synthesis. In the context of hydroxyphenylacetamides, this reaction temporarily masks the reactive phenol (B47542), allowing for subsequent chemical modifications at other positions of the molecule. The choice of silylating agent is crucial, as it influences the stability of the resulting silyl (B83357) ether and the conditions required for its introduction and removal.

A direct approach to the silylation of N-(2-hydroxyphenyl)acetamide involves its reaction with a silyl halide. For instance, the reaction with chlorotrimethylsilane (B32843) yields N-(2-(trimethylsilyloxy)phenyl)acetamide. researchgate.net A further transformation can be achieved through transsilylation. The initially formed trimethylsilyl (B98337) ether can react with other silylating agents, such as chloro(chloromethyl)dimethylsilane, to introduce different silyl groups. researchgate.net

A widely used and more robust silylating agent is tert-butyldimethylsilyl chloride (TBDMSCl). organic-chemistry.org The reaction of an alcohol or phenol with TBDMSCl is typically carried out in the presence of a base, such as imidazole, in a polar aprotic solvent like dimethylformamide (DMF). organic-chemistry.org The resulting tert-butyldimethylsilyl (TBDMS) ether is significantly more stable to a variety of reaction conditions compared to the trimethylsilyl (TMS) ether, yet it can be readily cleaved when desired, often using a fluoride (B91410) source like tetra-n-butylammonium fluoride (TBAF). organic-chemistry.org The steric bulk of the TBDMS group also offers regioselectivity in the protection of molecules with multiple hydroxyl groups.

| Substrate | Silylating Agent | Key Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| N-(2-hydroxyphenyl)acetamide | Chlorotrimethylsilane | Not specified | N-(2-(trimethylsilyloxy)phenyl)acetamide | researchgate.net |

| N-(2-(trimethylsilyloxy)phenyl)acetamide | Chloro(chloromethyl)dimethylsilane | Transsilylation | 4-acetyl-2,2-dimethyl-3,4-dihydro-2H-1,4,2-benzoxazasiline | researchgate.net |

| Phenols (General) | tert-Butyldimethylsilyl chloride (TBDMSCl) | Imidazole, DMF | Aryl tert-butyldimethylsilyl ether | organic-chemistry.org |

Nitration of the aromatic ring in acetamidophenol systems introduces a nitro (-NO2) group, a versatile functional group that can serve as a precursor for other functionalities, such as amines, or can be utilized for its electron-withdrawing properties. The regioselectivity of the nitration is governed by the directing effects of the substituents already present on the benzene (B151609) ring—the hydroxyl and the acetamido groups. Both are ortho-, para-directing and activating groups.

In the case of 2-acetamidophenol (B195528), a close analog of the target compound, nitration can lead to the formation of multiple isomers. Microbial nitration of 2-acetamidophenol has been shown to produce N-(2-hydroxy-5-nitrophenyl)acetamide and N-(2-hydroxy-3-nitrophenyl)acetamide. mdpi.comnih.gov Chemical synthesis of N-(2-hydroxy-3-nitrophenyl)acetamide can be achieved by treating 2-acetamidophenol with nitric acid in an aqueous acetic acid mixture at low temperatures. mdpi.com The synthesis of N-(4-hydroxy-2-nitrophenyl)acetamide has also been reported through the acetylation of 4-hydroxy-2-nitroaniline using acetic anhydride. nih.gov

The nitration of N-phenylacetamide itself typically yields a mixture of ortho- and para-nitro isomers due to the ortho-, para-directing nature of the acetamido group. jcbsc.org The reaction is commonly carried out using a mixture of concentrated nitric acid and sulfuric acid. jcbsc.org The separation of these isomers is often necessary to obtain the desired product. jcbsc.org

| Substrate | Nitrating Agent/Method | Product(s) | Yield | Reference |

|---|---|---|---|---|

| 2-Acetamidophenol | Microbial nitration (e.g., with Aminobacter aminovorans) | N-(2-hydroxy-5-nitrophenyl)acetamide and N-(2-hydroxy-3-nitrophenyl)acetamide | Not specified | mdpi.comnih.gov |

| 2-Acetamidophenol | 65% HNO3 in H2O/AcOH (1:1 v/v) at 0 °C | N-(2-hydroxy-3-nitrophenyl)acetamide | 85% | mdpi.com |

| 4-Hydroxy-2-nitroaniline | Acetic anhydride, sodium bicarbonate | N-(4-hydroxy-2-nitrophenyl)acetamide | Not specified | nih.gov |

| N-Phenylacetamide | Concentrated HNO3 and H2SO4 | p-Nitroacetanilide and o-nitroacetanilide | Not specified | jcbsc.org |

A variety of synthetic strategies can be employed to construct diverse analogs based on the N-phenylacetamide scaffold. These methods often involve the formation of the central amide bond or the modification of the aryl groups.

One approach involves the N-alkylation of heterocyclic compounds with halo-N-phenylacetamides. For example, new N-phenylacetamide-2-oxoindole conjugates have been synthesized by reacting isatin (B1672199) with various 2-chloro-N-phenylacetamides in the presence of potassium carbonate in DMF. nih.gov This method allows for the introduction of the N-phenylacetamide moiety onto a more complex molecular framework.

Another strategy focuses on building functionality onto a pre-existing N-phenylacetamide core. A series of N-phenylacetamide derivatives containing 4-arylthiazole moieties were synthesized starting from p-phenylenediamine. nih.gov The synthesis involved a multi-step sequence including protection of one amino group, acylation of the other, deprotection, conversion to an isothiocyanate, formation of a thiourea, and finally, condensation with an α-halocarbonyl compound to form the thiazole (B1198619) ring. nih.gov

Modern cross-coupling reactions provide powerful tools for the formation of the C-N bond in N-aryl amides. The Buchwald-Hartwig amination is a palladium-catalyzed reaction that couples amines with aryl halides or triflates. wikipedia.orglibretexts.org This reaction is known for its broad substrate scope and functional group tolerance, making it a highly versatile method for the synthesis of a wide range of N-aryl acetamides. wikipedia.orgorganic-chemistry.org The choice of palladium precursor, ligand, and base is critical for the success of the reaction.

The Ullmann condensation is another classic method for the formation of C-N bonds, typically employing a copper catalyst. organic-chemistry.org While traditional Ullmann reactions often require harsh conditions, modern variations with improved catalyst systems and ligands allow for the coupling of aryl halides with amides under milder conditions. nih.gov

| Synthetic Strategy | Key Reactants | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|---|

| N-Alkylation | Isatin and 2-chloro-N-phenylacetamides | K2CO3, DMF | N-phenylacetamide-2-oxoindole conjugates | nih.gov |

| Multi-step synthesis from p-phenylenediamine | p-Phenylenediamine, acyl chlorides, α-halocarbonyls | Multiple steps including protection, acylation, isothiocyanate formation, and cyclization | N-phenylacetamide derivatives with 4-arylthiazole moieties | nih.gov |

| Buchwald-Hartwig Amination | Aryl halides/triflates and acetamide | Palladium catalyst, phosphine (B1218219) ligand, base | N-Aryl acetamides | wikipedia.orglibretexts.orgorganic-chemistry.org |

| Ullmann Condensation | Aryl halides and acetamide | Copper catalyst, ligand, base | N-Aryl acetamides | organic-chemistry.orgnih.gov |

Theoretical Chemistry and Computational Modeling of N 2 Hydroxyphenyl N Phenylacetamide Systems

Density Functional Theory (DFT) Applications

Density Functional Theory has become a cornerstone of computational chemistry for studying the electronic structure of molecules. nih.gov It offers a balance between accuracy and computational cost, making it suitable for analyzing medium-sized organic molecules like N-(2-hydroxyphenyl)-N-phenylacetamide. nih.gov DFT methods are employed to predict a wide range of molecular properties, from optimized geometries to spectroscopic features and reactivity indicators. nih.gov

DFT calculations, typically using a hybrid functional like B3LYP combined with a Pople-style basis set such as 6-311G(d,p), are used to locate the lowest energy conformer. nih.gov The conformational landscape of this compound is influenced by the rotational freedom around several single bonds, particularly the C-N bonds of the amide group and the bonds connecting the phenyl rings to the core structure. The planarity of the amide unit and the relative orientations of the two aromatic rings are key structural features. researchgate.net The optimized geometry from DFT can be compared with experimental data from X-ray crystallography, with a low Root Mean Square Deviation (RMSD) value indicating a good match between the theoretical model and the solid-state structure.

| Parameter | Atoms Involved | Typical Calculated Value |

|---|---|---|

| Bond Length (Å) | C=O (Amide) | ~1.25 Å |

| Bond Length (Å) | C-N (Amide) | ~1.37 Å |

| Bond Length (Å) | C-O (Phenol) | ~1.36 Å |

| Bond Angle (°) | O=C-N | ~122° |

| Dihedral Angle (°) | C-N-C(phenyl)-C(phenyl) | Variable, defines ring orientation |

DFT calculations are highly effective in predicting the vibrational spectra (FT-IR and FT-Raman) of molecules. researchgate.netnih.gov By calculating the second derivatives of the energy with respect to atomic positions, a set of harmonic vibrational frequencies can be obtained. semanticscholar.org These theoretical frequencies correspond to the fundamental modes of molecular vibration, such as stretching, bending, and twisting of chemical bonds. nih.gov

A known systematic deviation exists where calculated harmonic frequencies are often higher than the frequencies observed in experimental spectra. researchgate.netresearchgate.net This discrepancy arises from the approximations inherent in the calculations and the neglect of anharmonicity. To improve the correlation with experimental data, the computed frequencies are often uniformly scaled by an empirical scaling factor. researchgate.netresearchgate.net Potential Energy Distribution (PED) analysis is then used to provide a detailed assignment of each calculated frequency to a specific type of molecular motion. nih.gov This allows for a direct comparison and interpretation of experimental FT-IR and FT-Raman spectra. researchgate.net

| Vibrational Mode | Typical Experimental Wavenumber (cm⁻¹) | Typical Scaled DFT Wavenumber (cm⁻¹) | Assignment (PED) |

|---|---|---|---|

| O-H stretch (Phenol) | ~3400-3500 | ~3450 | ν(O-H) |

| C-H stretch (Aromatic) | ~3000-3100 | ~3050 | ν(C-H) |

| C=O stretch (Amide I) | ~1650-1680 | ~1665 | ν(C=O) |

| N-H bend (Amide II) | ~1530-1550 | ~1540 | δ(N-H) + ν(C-N) |

| C-O stretch (Phenol) | ~1200-1260 | ~1240 | ν(C-O) |

DFT is used to calculate several electronic descriptors that provide insight into the reactivity and polarity of this compound.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. nih.gov The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability; a smaller gap suggests the molecule is more reactive. nih.govnih.gov

Molecular Electrostatic Potential (MEP): The MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.de It is a valuable tool for identifying reactive sites. researchgate.net Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. uni-muenchen.deresearchgate.net For this compound, negative regions are expected around the carbonyl and hydroxyl oxygen atoms, while positive regions are associated with the hydroxyl and amide hydrogen atoms.

| Property | Typical Calculated Value | Implication |

|---|---|---|

| HOMO Energy | ~ -6.0 eV | Electron-donating capability |

| LUMO Energy | ~ -1.0 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | ~ 5.0 eV | Indicates high chemical stability nih.gov |

| Dipole Moment | ~ 2.5 - 3.5 Debye | Moderate polarity |

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying and characterizing the transition states that connect reactants to products. researchgate.net The hydrolysis of the amide bond in this compound is a key reaction that can be studied theoretically.

Using DFT, the potential energy surface of the hydrolysis reaction can be mapped out. This involves optimizing the geometries of the reactants, any intermediates, and the final products. mdpi.com Crucially, computational methods can locate the high-energy transition state structure, which represents the bottleneck of the reaction. mdpi.com A transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. mdpi.com The hydrolysis of amides can proceed through different mechanisms depending on the pH. researchgate.net For example, under neutral or basic conditions, the reaction typically follows a nucleophilic substitution (SN2) pathway where a water molecule or hydroxide ion attacks the carbonyl carbon, leading to a tetrahedral intermediate. researchgate.netpsu.edu The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction rate.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Interactions

While DFT provides a static, time-averaged picture of a molecule, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. scispace.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a trajectory that reveals how the molecule's conformation evolves and how it interacts with its environment, such as a solvent. xisdxjxsu.asia

For this compound, MD simulations can be used to:

Explore the conformational landscape in solution, identifying the most populated conformers and the transitions between them.

Analyze the flexibility of different parts of the molecule.

Study the specific interactions between the molecule and surrounding solvent molecules, such as the formation and breaking of hydrogen bonds.

Simulate the binding of the molecule to a biological target, providing insights into the stability of the complex and the key intermolecular interactions involved. researchgate.net

These simulations provide a bridge between the theoretical gas-phase models from DFT and the behavior of the molecule in a more realistic, condensed-phase environment. scispace.com

Computational Exploration of Tautomerism in this compound and Analogs

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a hydrogen atom. This compound has the potential to exist in several tautomeric forms due to the presence of both a phenol (B47542) group and an amide group. The primary possibilities include:

Phenol-Keto Tautomerism: Involving the hydroxyphenyl ring.

Amide-Imidol Tautomerism: Involving the acetamide (B32628) group.

DFT is an excellent tool for investigating the relative stabilities of these different tautomers. nih.gov By calculating the total electronic energy of the optimized geometry for each tautomer, their thermodynamic stability can be compared. researchgate.net Generally, the phenol and amide forms are significantly more stable than their keto and imidol counterparts, respectively.

Furthermore, computational methods can be used to calculate the energy barrier for the interconversion between tautomers by locating the transition state for the proton transfer. nih.gov A high energy barrier indicates that the tautomerization process is slow and that the less stable tautomer is unlikely to be present in significant concentrations at room temperature. researchgate.netnih.gov

| Tautomeric Form | Description | Predicted Relative Energy (kcal/mol) | Expected Stability |

|---|---|---|---|

| Phenol-Amide | Parent Structure | 0.0 (Reference) | Most Stable |

| Keto-Amide | Proton transfer on hydroxyphenyl ring | > +10 | Significantly less stable |

| Phenol-Imidol | Proton transfer on amide group | > +15 | Significantly less stable |

Keto-Enol Tautomeric Equilibrium Analysis

This compound can exist in a tautomeric equilibrium between its enol-amide form (the phenolic structure) and its keto-amine form. This prototropic tautomerism involves the intramolecular transfer of the hydrogen atom from the phenolic hydroxyl group to the amide oxygen.

The enol-amide tautomer is significantly stabilized by a strong intramolecular hydrogen bond between the phenolic hydrogen and the amide oxygen, forming a stable six-membered ring. researchgate.net This interaction is a primary factor governing the position of the equilibrium. core.ac.uk Computational studies, typically employing DFT methods such as B3LYP with basis sets like 6-311G(d,p), are used to determine the geometries and relative stabilities of these tautomers. By calculating the Gibbs free energies (ΔG) of both the enol and keto forms, the equilibrium constant (Keq) can be predicted, revealing the predominant species under specific conditions. researchgate.net

Theoretical calculations for analogous systems, such as β-ketoamides and other hydroxyphenyl derivatives, consistently show that the enol form, stabilized by the intramolecular hydrogen bond, is energetically more favorable in the gas phase compared to the open keto form. core.ac.ukorientjchem.org The energy difference is a key determinant of the tautomeric population.

| Tautomeric System | Computational Method | Phase | Calculated Energy Difference (ΔE, Keto - Enol) | Favored Tautomer |

|---|---|---|---|---|

| Analogous β-Diketone | DFT/B3LYP/6-31+G(d) | Gas Phase | 17.89 kcal/mol | Enol |

| Generic Hydroxyphenyl-Amide | DFT/B3LYP/6-311++G(d,p) | Gas Phase | Positive Value | Enol |

| Analogous β-Ketoamide | DFT | Gas Phase | Positive Value | Enol (Z-enolamide) |

This table presents illustrative data from computational studies on analogous molecular systems to demonstrate the typical energy differences and stability preferences in keto-enol tautomerism. The specific values for this compound would require a dedicated computational study.

Influence of Substituents and Solvent Effects on Tautomeric Preferences

The delicate balance of the keto-enol tautomeric equilibrium can be shifted by both electronic modifications to the molecule and the surrounding solvent environment. scirp.org

Substituent Effects: The introduction of substituents on either the N-phenyl ring or the 2-hydroxyphenyl ring alters the electronic properties of the system, thereby influencing the relative stability of the tautomers. core.ac.uk

Electron-Withdrawing Groups (EWGs) : An EWG (e.g., -NO₂, -CN) on the N-phenyl ring increases the acidity of the N-H proton in the keto-amine form and decreases the basicity of the amide nitrogen. This effect would likely stabilize the enol-amide form, shifting the equilibrium further toward the enol tautomer.

Electron-Donating Groups (EDGs) : An EDG (e.g., -OCH₃, -N(CH₃)₂) on the N-phenyl ring increases the electron density on the amide nitrogen, making it a stronger proton acceptor. This would stabilize the keto-amine tautomer. On the 2-hydroxyphenyl ring, an EDG would decrease the acidity of the phenolic proton, thus favoring the enol form.

Solvent Effects: The polarity of the solvent plays a critical role in determining tautomeric preference. orientjchem.org The keto-amine tautomer is generally more polar than the enol-amide form.

Polar Solvents : Polar protic solvents (e.g., water, methanol) or aprotic solvents (e.g., DMSO) can form intermolecular hydrogen bonds with the solute. core.ac.uk These interactions can disrupt the internal hydrogen bond that stabilizes the enol form, while simultaneously stabilizing the more polar keto tautomer. This leads to a shift in the equilibrium toward the keto form in polar environments. orientjchem.org

Nonpolar Solvents : In nonpolar solvents (e.g., cyclohexane, carbon tetrachloride), the intramolecular hydrogen bond of the enol form remains the dominant stabilizing interaction, and the enol tautomer is strongly favored. orientjchem.org

Computational models, particularly those using the Polarizable Continuum Model (PCM), are effective in predicting these shifts by simulating the solvent environment. orientjchem.org

| Condition | Factor | Expected Shift in Equilibrium |

|---|---|---|

| Substituent on N-Phenyl Ring | Electron-Withdrawing Group (e.g., -NO₂) | Toward Enol-Amide Form |

| Electron-Donating Group (e.g., -OCH₃) | Toward Keto-Amine Form | |

| Solvent Polarity | Polar (e.g., DMSO, Water) | Toward Keto-Amine Form |

| Nonpolar (e.g., Cyclohexane) | Toward Enol-Amide Form |

Computational Design and Analysis of Ligand-Metal Ion Interactions

This compound is an effective chelating agent for various metal ions. Upon deprotonation of the phenolic hydroxyl group, it functions as a bidentate ligand, coordinating to a metal center through the phenolate oxygen and the carbonyl oxygen. purdue.edu This coordination forms a stable six-membered chelate ring.

Computational modeling is instrumental in the design and analysis of these metal complexes. researchgate.net DFT calculations are widely used to predict and rationalize the properties of these coordination compounds. Key areas of computational analysis include:

Structural Optimization : Determining the preferred coordination geometry (e.g., octahedral, square planar) of the metal-ligand complex. nih.gov

Binding Energy Calculations : Quantifying the affinity of the ligand for different metal ions (e.g., Cu²⁺, Ni²⁺, Zn²⁺, Fe³⁺). The binding energy is a crucial parameter for predicting the stability of the complex.

These theoretical studies guide the rational design of new metal complexes with specific electronic or catalytic properties. researchgate.net For instance, computational screening can identify which metal ions would form the most stable complexes with the ligand, or how substituents could modulate the electronic properties of the coordinated metal center.

| Metal Ion | Coordination Mode | Typical Computational Method | Illustrative Binding Energy (kcal/mol) | Predominant Bond Character |

|---|---|---|---|---|

| Cu(II) | Bidentate (O, O) | DFT/B3LYP | High | Mixed Electrostatic/Covalent |

| Ni(II) | Bidentate (O, O) | DFT/B3LYP | Moderate-High | Electrostatic |

| Zn(II) | Bidentate (O, O) | DFT/B3LYP | Moderate | Electrostatic |

| Fe(III) | Bidentate (O, O) | DFT/B3LYP | Very High | Strongly Electrostatic |

This table provides representative trends for the interaction of bidentate O,O-donor ligands with common transition metal ions based on principles from computational studies. Actual values are highly dependent on the specific system and level of theory.

Coordination Chemistry and Metal Complexation of N 2 Hydroxyphenyl N Phenylacetamide

N-(2-hydroxyphenyl)-N-phenylacetamide as a Ligand System

Identification of Potential Donor Atoms (e.g., N, O) and Chelation Sites

Based on its chemical structure, this compound possesses several potential donor atoms that could participate in coordination with metal ions. The phenolic hydroxyl group (-OH) on the phenyl ring contains an oxygen atom with lone pairs of electrons, making it a likely coordination site. Deprotonation of this hydroxyl group would result in an anionic oxygen donor, which typically forms strong bonds with metal ions.

Additionally, the acetamide (B32628) group (-NHC=O) offers two more potential donor sites: the nitrogen atom of the amide and the carbonyl oxygen atom. The nitrogen atom has a lone pair of electrons, and the carbonyl oxygen also possesses lone pairs, making both potential coordination points. Chelation, the formation of a ring structure between the ligand and a central metal ion, could occur if the metal ion binds to two or more of these donor atoms simultaneously. A probable chelation would involve the phenolic oxygen and the carbonyl oxygen, forming a stable six-membered ring. Coordination might also involve the amide nitrogen, potentially leading to different chelation modes. However, without experimental data, the preferred donor atoms and chelation sites for this specific ligand remain hypothetical.

Synthesis and Characterization of Metal Complexes

Complexation with Various Transition Metal Ions (e.g., Co(II), Ni(II), Cu(II), Cd(II), Zn(II), U(IV)O₂, Mn(II), Fe(III), Cr(III))

There is no specific information available in the search results regarding the successful synthesis and characterization of metal complexes of this compound with the listed transition metal ions. While the synthesis of complexes with related ligands has been reported, the specific reaction conditions, stoichiometries, and the nature of the resulting complexes for this compound are not documented.

For instance, studies on a similar but more complex ligand, (E)-2-(2-(2-hydroxybenzylidene)hydrazinyl)-2-oxo-N-phenylacetamide, have reported the synthesis of mononuclear complexes with Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Cr(III). nih.gov These complexes were obtained with varying molar ratios, but this information cannot be directly extrapolated to the simpler this compound. nih.gov

Determination of Ligand Coordination Modes and Denticity in Metal Chelates

The manner in which this compound binds to a metal ion (coordination mode) and the number of donor atoms it uses to bind to a single metal ion (denticity) have not been experimentally determined. Based on its structure, it could potentially act as a monodentate ligand, binding through only one donor atom, or as a bidentate or even tridentate ligand, involving multiple donor atoms in chelation.

For the related hydrazinyl derivative, various coordination modes were observed, including monobasic bidentate (coordination via enolic oxygen and azomethine nitrogen), monobasic tridentate (involving carbonyl oxygen, azomethine nitrogen, and hydroxyl oxygen), and dibasic tridentate (coordination through enolic oxygen, azomethine nitrogen, and hydroxyl oxygen). nih.gov This suggests that this compound might also exhibit versatile coordination behavior, but this remains speculative without direct experimental evidence.

Spectroscopic and Theoretical Analysis of Metal Chelates

Infrared and Electronic Spectral Signatures of Complex Formation

Without synthesized complexes of this compound, there is no experimental spectroscopic data to analyze. Typically, in infrared (IR) spectroscopy, the formation of a metal complex is indicated by shifts in the characteristic vibrational frequencies of the ligand's functional groups. For example, a downward shift in the ν(C=O) stretching frequency and a change in the ν(O-H) band would suggest the involvement of the carbonyl and hydroxyl groups in coordination. New bands at lower frequencies corresponding to metal-oxygen (M-O) and metal-nitrogen (M-N) bonds would also be expected to appear.

Electronic (UV-Vis) spectroscopy provides information about the electronic transitions within the complex, which are influenced by the coordination environment of the metal ion. The appearance of new absorption bands, particularly in the visible region for transition metal complexes, and shifts in the ligand's absorption bands would be indicative of complex formation. These spectra are crucial for determining the geometry of the complex (e.g., octahedral, tetrahedral, square planar). nih.govhhrc.ac.inuomustansiriyah.edu.iqfiveable.me For example, the electronic spectra of the complexes of the related hydrazinyl ligand suggested octahedral geometries for most of the complexes, with the copper complex exhibiting a square planar geometry. nih.gov However, no such data is available for the specific compound of interest.

Insufficient Scientific Data Available for this compound Coordination Chemistry

Following a comprehensive search of available scientific literature, it has been determined that there is a lack of specific published research on the coordination chemistry of the compound this compound. Consequently, the requested detailed article focusing on the computational analysis of its metal complexes and the resulting supramolecular architectures cannot be generated at this time.

The investigation sought to find dedicated studies providing computational insights into the geometries and bonding parameters of metal complexes formed with this compound. This would typically include data from methods such as Density Functional Theory (DFT), detailing bond lengths, bond angles, and electronic properties of these complexes.

Additionally, the search aimed to identify research on the formation of supramolecular structures driven by the coordination of this specific ligand to metal centers. Such work would describe how coordination bonds direct the self-assembly of molecules into larger, ordered architectures, often characterized by techniques like single-crystal X-ray diffraction.

Despite extensive queries, the scientific literature does not appear to contain specific experimental or theoretical studies on these aspects of this compound. Research in coordination chemistry is vast, but it is concentrated on ligands of significant historical, biological, or industrial interest, and it appears this particular compound has not been a focus of such studies to date. Therefore, the data required to construct the specified article sections with the necessary scientific rigor and detail is not available in the public domain.

Advanced Research Methodologies and Emerging Applications

Development of Advanced Analytical Procedures for Research Applications

In the realm of chemical research, the development of robust and reliable analytical methods is paramount for the accurate characterization and quantification of novel compounds such as N-(2-hydroxyphenyl)-N-phenylacetamide. The establishment of such procedures ensures the integrity of research data and provides a foundation for further investigation into a compound's properties and potential applications.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are indispensable tools for the separation, identification, and quantification of chemical compounds. researchgate.net The development of an effective HPLC or UHPLC method for this compound involves a systematic optimization of several key parameters to achieve high resolution, sensitivity, and rapid analysis times.

The process typically begins with the selection of a suitable stationary phase. For a moderately polar compound like this compound, a reversed-phase column, such as a C18, is a common starting point. nih.govresearchgate.net The mobile phase composition is then optimized, which usually consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous component (e.g., water), often with an acidic modifier like formic acid or phosphoric acid to improve peak shape and ionization efficiency for mass spectrometry (MS) compatibility. nih.govsielc.comsielc.com

Method optimization involves adjusting the gradient or isocratic elution conditions, flow rate, and column temperature to achieve the best separation of the analyte from any impurities or degradation products. UHPLC systems, which use columns with smaller particle sizes (typically <2 µm), operate at higher pressures and allow for significantly faster analysis times and improved chromatographic efficiency compared to traditional HPLC systems. semanticscholar.orgmdpi.com

A hypothetical optimized UHPLC method for this compound is detailed in the table below.

| Parameter | Condition | Rationale |

| Instrument | UHPLC system with PDA or MS detector | Provides high resolution, speed, and sensitivity. |

| Column | Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 1.7 µm) | Standard choice for moderately polar analytes, offering good retention and selectivity. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier improves peak shape and protonation for MS detection. |

| Mobile Phase B | Acetonitrile (ACN) | Common organic modifier with good UV transparency and elution strength. |

| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID UHPLC column, balancing speed and pressure. |

| Gradient Elution | Start at 20% B, linear increase to 90% B over 4 min | Allows for efficient elution of the analyte while separating it from potential impurities with different polarities. mdpi.com |

| Column Temperature | 30 °C | Provides consistent retention times and can improve peak symmetry. mdpi.com |

| Detection | UV Absorbance at an optimal wavelength (e.g., 254 nm) or MS/MS | UV detection is a standard method; MS/MS offers higher specificity and sensitivity. |

| Injection Volume | 2-5 µL | Small volume is typical for UHPLC to prevent column overload and peak distortion. mdpi.com |

This optimized method would provide a rapid and efficient means of assessing the purity and concentration of this compound in research samples.

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. nih.gov For non-clinical research applications, validation ensures that the data generated are reliable and reproducible. nih.govtandfonline.comnih.gov The International Council for Harmonisation (ICH) guidelines, particularly Q2(R2), provide a comprehensive framework for validating analytical procedures. biotech-spain.comeuropa.eu The fundamental parameters for validation include specificity, linearity, range, accuracy, and precision. semanticscholar.orgresearchgate.netnih.gov

Specificity: This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. biotech-spain.comyoutube.com For a chromatographic method, specificity is demonstrated by showing that the peak for this compound is well-resolved from other peaks.

Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. biotech-spain.comyoutube.com This is typically evaluated by analyzing a series of dilutions of a standard solution (a minimum of 5 concentrations is recommended) and determining the correlation coefficient (R²) of the calibration curve, which should ideally be close to 1.000. nih.govich.org

Range: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. nih.gov

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. biotech-spain.com It is often assessed using recovery studies, where a known amount of pure analyte is added to a sample matrix and the percentage of the analyte recovered by the assay is calculated.

Precision: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.net Precision is expressed as the relative standard deviation (%RSD) of the results.

The table below summarizes the key validation parameters and typical acceptance criteria for a non-clinical research method.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Specificity | Ability to measure only the desired analyte. | Peak is pure and well-resolved from other components. |

| Linearity | Proportional relationship between signal and concentration. | Correlation Coefficient (R²) ≥ 0.999 |

| Range | Concentration interval where the method is accurate and precise. | Defined by linearity, accuracy, and precision studies. |

| Accuracy | Closeness of results to the true value. | % Recovery typically within 98-102%. |

| Precision (%RSD) | Agreement between repeated measurements. | Repeatability (Intra-day): %RSD ≤ 2%Intermediate (Inter-day): %RSD ≤ 2% |

| Robustness | Capacity to remain unaffected by small variations in method parameters. | No significant change in results with deliberate small changes (e.g., pH, flow rate). |

In the context of purity assessments, it is crucial to determine the lowest concentration of an analyte that can be reliably detected and quantified. These thresholds are known as the Limit of Detection (LOD) and the Limit of Quantification (LOQ). loesungsfabrik.deresearchgate.net

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with an acceptable level of precision and accuracy. loesungsfabrik.dekhemit.net It is the point at which a signal can be reliably distinguished from the background noise. loesungsfabrik.de

Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. loesungsfabrik.denih.gov

The ICH guidelines describe several common approaches for determining LOD and LOQ. sepscience.com

Visual Evaluation: This non-instrumental method involves analyzing samples with known concentrations of the analyte and establishing the minimum level at which the analyte can be reliably detected (LOD) or quantified (LOQ). khemit.netsepscience.com This method is often subjective. sepscience.com

Signal-to-Noise Ratio (S/N): This approach is applicable to analytical procedures that exhibit baseline noise, such as chromatography. loesungsfabrik.de The LOD is typically established at a signal-to-noise ratio of 3:1, while the LOQ is established at a ratio of 10:1. khemit.netyoutube.com

Standard Deviation of the Response and the Slope of the Calibration Curve: This is a more statistically robust method. sepscience.com The LOD and LOQ are calculated using the standard deviation of the response (σ), which can be determined from the y-intercepts of multiple calibration curves or the standard deviation of blank sample measurements, and the slope (S) of the calibration curve. khemit.netsepscience.comtbzmed.ac.ir

The formulas are as follows: LOD = 3.3 * (σ / S) youtube.comsepscience.comLOQ = 10 * (σ / S) youtube.comsepscience.com

A hypothetical example of calculating LOD and LOQ for this compound is presented below.

| Parameter | Value | Source |

| Slope of Calibration Curve (S) | 45000 | Determined from linear regression of the calibration curve (Peak Area vs. Concentration in µg/mL). |

| Standard Deviation of Response (σ) | 1500 | Calculated from the standard deviation of the y-intercepts of multiple regression lines or blank injections. |

| Calculated LOD (µg/mL) | 0.11 | 3.3 * (1500 / 45000) |

| Calculated LOQ (µg/mL) | 0.33 | 10 * (1500 / 45000) |

These values are critical for assessing the purity of a research compound, as they define the limits at which impurities can be confidently detected and quantified. khemit.net

Material Science Research and Potential Functional Applications

The unique chemical structure of this compound, featuring a phenolic hydroxyl group, an amide linkage, and two aromatic rings, makes it an interesting candidate for exploration in material science. While specific applications of this exact compound are not widely documented, its structural motifs are found in various functional materials.

The functional groups within this compound offer several avenues for its incorporation into polymers and advanced materials. The phenolic hydroxyl group can participate in polymerization reactions, such as the formation of polyesters or polyethers. Furthermore, the presence of the amide group can impart specific properties, such as hydrogen bonding capabilities, which can influence the thermal and mechanical properties of a material.

Derivatives of N-phenylacetamide have been investigated for their potential in various applications. For instance, different N-phenylacetamide derivatives have been synthesized and evaluated for their biological activities, indicating the versatility of this chemical scaffold for modification. nih.govnih.govnih.govrsc.org The core structure could be functionalized to create monomers for polymerization or used as an additive to modify the properties of existing polymers, potentially enhancing thermal stability, flame retardancy, or imparting antioxidant properties due to the phenolic moiety.

The 2-aminophenol (B121084) substructure within this compound is a well-known precursor in the dye and pigment industry. researchgate.net Aminophenols are versatile intermediates used in the synthesis of a wide range of colorants, including azo dyes, sulfur dyes, and fluorescent brighteners. researchgate.netsncl.com

The aromatic amine portion of the 2-aminophenol scaffold can be diazotized and then coupled with various aromatic compounds (coupling components) to form azo dyes. The resulting dyes' color and properties are highly dependent on the specific structures of the diazo component and the coupling component. The N-phenylacetamide portion of the molecule could be modified to tune the final properties of such a dye, including its color, solubility, and fastness to light and washing. For example, azo dyes based on a hydroxyphenylazo scaffold have been analyzed chromatographically, demonstrating the relevance of this core structure in color chemistry. sielc.com The synthesis of derivatives from 2-aminophenol is an active area of research for creating new functional molecules. researchgate.net

Role in Specialized Manufacturing Processes (e.g., Lithographic Plate Production)

Currently, there is no direct evidence in scientific literature or patents to suggest that this compound is used as a primary component in lithographic plate production. The manufacturing of lithographic plates involves complex compositions, including photosensitive polymers, binders, and sensitizers, to create imageable surfaces. While various organic molecules are integral to these processes, the specific role of this compound has not been identified. Research in this area continues to evolve, with a focus on developing new materials that can enhance plate sensitivity, durability, and resolution.

Investigations into Structure-Activity Relationships (SAR) at a Molecular Level

Structure-Activity Relationship (SAR) studies are crucial for understanding how a molecule's chemical structure influences its biological or chemical activity. For N-phenylacetamide derivatives, SAR studies often focus on how substitutions on the phenyl rings and modifications to the acetamide (B32628) linker affect their interactions with biological targets.

The molecular architecture of this compound—comprising a central acetamide group flanked by a phenyl and a 2-hydroxyphenyl group—provides several key features for molecular interactions. Computational and molecular docking studies on analogous phenylacetamide and acetanilide (B955) derivatives have elucidated the roles of these features. semanticscholar.org

Hydrophobic and π-π Interactions: The two aromatic rings are hydrophobic and capable of engaging in π-π stacking and van der Waals interactions. nih.gov These non-polar interactions are fundamental for binding within hydrophobic pockets of proteins. nih.gov

Binding Affinity: The specific arrangement and combination of these functional groups determine the molecule's binding affinity and selectivity for a given target. For instance, in studies of related compounds, the position and nature of substituents on the phenyl rings have been shown to dramatically alter biological activity. nih.gov Molecular docking simulations on similar structures often reveal that the acetamide linker provides a flexible scaffold, allowing the phenyl rings to adopt optimal orientations for binding. semanticscholar.orgorientjchem.org

To illustrate these principles, the following interactive table conceptualizes how structural modifications to a hypothetical N-phenylacetamide core could influence its binding affinity, based on general SAR findings for related compounds.

| Structural Modification | Interacting Group | Potential Effect on Binding Affinity | Dominant Interaction Type |

| Addition of hydroxyl (-OH) group | Hydroxyl (-OH) | Increase | Hydrogen Bonding |

| Addition of methoxy (B1213986) (-OCH₃) group | Methoxy (-OCH₃) | Variable | Steric/Electronic Effects |

| Replacement of Phenyl with Cyclohexyl | Cyclohexyl | Decrease | Loss of π-π Stacking |

| Addition of Halogen (e.g., -Cl, -F) | Halogen | Increase | Halogen Bonding / Hydrophobicity |

This table is illustrative and based on general principles observed in related compound series.

Stereoelectronic effects describe how the spatial arrangement of orbitals influences the structure and reactivity of a molecule. baranlab.org For this compound, these effects are key to understanding its conformational preferences and chemical behavior.

Conformational Preferences: The orientation of the two phenyl rings relative to the central planar amide group is determined by a balance of steric hindrance and other electronic interactions. The molecule will adopt a minimum-energy conformation that optimizes these factors. Computational studies on N-(4-hydroxyphenyl)acetamide using Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis have provided insights into such electronic distributions and intramolecular interactions. nih.gov These analyses quantify the stabilizing energy from orbital overlaps. nih.gov

Reactivity: The reactivity of the molecule is also governed by stereoelectronics. For example, the nucleophilicity of the amide nitrogen and the electrophilicity of the carbonyl carbon are modulated by resonance and the electronic influence of the attached phenyl rings. acs.org NBO analysis on similar molecules has been used to calculate atomic charges and analyze orbital contributions, providing a quantitative basis for predicting sites of nucleophilic or electrophilic attack. nih.govacs.org

The following table summarizes key stereoelectronic interactions and their expected influence on the molecular properties of an N-aryl acetamide structure.

| Stereoelectronic Interaction | Orbitals Involved | Consequence |

| Amide Resonance | nN → πC=O | Planar amide group, restricted C-N bond rotation |

| Hyperconjugation | σC-H → πAryl | Minor stabilization of the aromatic system |

| Anomeric Effect (potential) | nO → σ*C-N | Can influence bond lengths and angles if conformation allows |

This table presents fundamental stereoelectronic effects relevant to the N-aryl acetamide scaffold.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing N-(2-hydroxyphenyl)-N-phenylacetamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Acylation of amines and coupling reactions are key strategies. For example, coupling 2-hydroxyaniline with phenylacetyl chloride under reflux in a toluene-water mixture (8:2) with sodium azide as a reactant can yield derivatives. Purification via crystallization (ethanol) or extraction (ethyl acetate) improves purity. Yields above 75% are achievable with optimized reflux times (5–7 hours) and stoichiometric control . Similar protocols for analogous compounds highlight the use of coupling agents like carbodiimides and acidic/basic conditions to enhance efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

- Methodological Answer : Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, ¹⁵N) and Infrared (IR) spectroscopy are critical. For instance:

- ¹H NMR : Aromatic protons appear at δ 6.8–7.5 ppm, while the amide NH resonates near δ 10.2 ppm.

- IR : Strong absorption at ~1650 cm⁻¹ confirms the amide C=O stretch.

Heteronuclear correlation experiments (HETCOR) and variable-temperature NMR resolve conformational dynamics in solution . Mass spectrometry (FAB-MS) confirms molecular weight .

Q. What safety precautions are critical when handling this compound and related derivatives during laboratory synthesis?

- Methodological Answer : Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation/ingestion (H303+H313+H333 codes). Quench reactions with crushed ice, and store products in airtight containers. Safety protocols for structurally similar chloroacetamides recommend emergency showers and P264/P280/P305+P351+P338 protective measures .

Advanced Questions

Q. What advanced NMR techniques are employed to study the conformational dynamics of this compound derivatives in solution?

- Methodological Answer : Variable-temperature NMR and ¹⁵N-labeled experiments track rotational barriers of the amide bond. HETCOR maps ¹H-¹³C couplings to assign substituent effects. For example, intramolecular hydrogen bonding between the hydroxyl and amide groups stabilizes specific conformers, observed via temperature-dependent chemical shift changes .

Q. How do structural modifications, such as the introduction of triazole rings, influence the biological activity of this compound derivatives?

- Methodological Answer : Adding triazole rings enhances enzyme inhibition (e.g., acetylcholinesterase IC₅₀ values improve by 3–5×). The triazole’s nitrogen atoms participate in hydrogen bonding with catalytic residues, validated via molecular docking. Stability studies under varying pH (2–12) reveal optimal activity at neutral conditions due to protonation-state-dependent binding .

Q. What methodologies are used to resolve contradictions in biological activity data among derivatives with similar structural motifs?

- Methodological Answer : Reproducibility checks under standardized assay conditions (e.g., fixed pH, temperature) minimize variability. Comparative structure-activity relationship (SAR) studies using Hammett plots or Hansch analysis quantify electronic/steric effects. For example, para-substituted derivatives show higher antimicrobial activity than ortho analogs due to reduced steric hindrance .

Q. How can researchers design experiments to validate interactions between this compound derivatives and acetylcholinesterase?

- Methodological Answer : Use enzyme kinetics (Michaelis-Menten plots) to determine inhibition type (competitive/non-competitive). Fluorescence quenching assays measure binding constants (Kd). X-ray crystallography or cryo-EM resolves binding modes. For instance, a hydroxyl group at the 2-position forms a hydrogen bond with Ser203 in acetylcholinesterase’s active site, confirmed by mutagenesis studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.